(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with significant biological and chemical properties. It is a 21-hydroxy steroid, which is a class of compounds known for their diverse roles in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting from simpler steroidal precursors. The key steps include hydroxylation, acetylation, and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis .
Biology
Biologically, this compound and its derivatives are studied for their potential roles in cellular processes. They can act as signaling molecules or enzyme inhibitors, influencing various metabolic pathways .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or hormone-regulating properties, making them candidates for drug development .
Industry
Industrially, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its complex structure and reactivity make it a versatile building block for various applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression regulation, and metabolic control .
Comparison with Similar Compounds
Similar Compounds
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- (8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one .
Uniqueness
The uniqueness of (10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C21H30O4 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14?,15?,16?,17?,19?,20-,21-/m0/s1 |
InChI Key |
OMFXVFTZEKFJBZ-DDFCQSLFSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CCC4C(=O)CO)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |
Origin of Product |
United States |
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